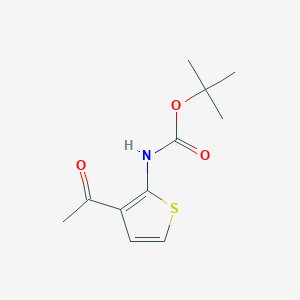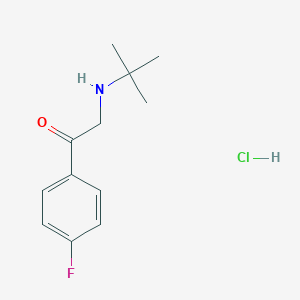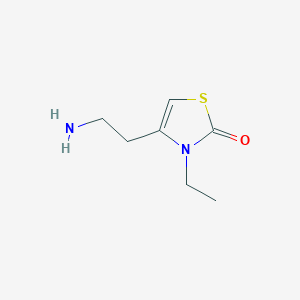![molecular formula C11H14N2OS B13502384 [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a unique structure combining an oxazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 3,5-dimethylisoxazole with thiophene-2-carbaldehyde in the presence of a suitable base . The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole and thiophene rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:
(Dimethyl-1,2-oxazol-4-yl)methylamine: This compound has a similar oxazole ring but differs in the substituent on the amine group.
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound features a sulfonyl group attached to the oxazole ring, leading to different chemical and biological properties.
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate: This compound contains a similar oxazole ring but with different substituents, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H14N2OS/c1-8-11(9(2)14-13-8)7-12-6-10-4-3-5-15-10/h3-5,12H,6-7H2,1-2H3 |
Clave InChI |
HNILLQKCAZICAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)

![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
amino}pentan-2-ol](/img/structure/B13502343.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
